molecular formula C11H17BrN2O2S B2536611 ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide CAS No. 2155852-28-9

ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide

Cat. No.: B2536611
CAS No.: 2155852-28-9
M. Wt: 321.23
InChI Key: IJICJTJKSRICSC-UHFFFAOYSA-N
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Description

Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide is a compound that features a piperidine ring, a thiazole ring, and an ester functional group

Scientific Research Applications

Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of a suitable precursor, such as a thioamide, with an α-halo ester under basic conditions to form the thiazole ring. The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactions to enhance efficiency and yield. The use of catalysts, such as transition metal complexes, can also be employed to facilitate the cyclization and substitution reactions. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds such as piperine and piperidine-based drugs.

    Thiazole derivatives: Compounds like thiamine (vitamin B1) and other thiazole-containing drugs.

Uniqueness

Ethyl 2-(piperidin-3-yl)-1,3-thiazole-4-carboxylate hydrobromide is unique due to the combination of the piperidine and thiazole rings in its structure. This combination can result in unique biological activities and chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 2-piperidin-3-yl-1,3-thiazole-4-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.BrH/c1-2-15-11(14)9-7-16-10(13-9)8-4-3-5-12-6-8;/h7-8,12H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJICJTJKSRICSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCNC2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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